Methyl 4-hydroxy-7-methoxy-1-benzofuran-5-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions . For instance, the reaction of 2-hydroxy-5-methoxybenzaldehyde with methyl acetoacetate in the presence of a base can yield the desired benzofuran derivative .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs catalytic processes to enhance yield and selectivity . The use of transition metal catalysts, such as palladium or copper, in cross-coupling reactions is a common approach . These methods allow for the efficient synthesis of complex benzofuran structures with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-7-methoxybenzofuran-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-7-methoxybenzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s anticancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzofuran-5-carboxylate: Lacks the methoxy group at the 7-position.
Methyl 7-methoxybenzofuran-5-carboxylate: Lacks the hydroxyl group at the 4-position.
Methyl 4-hydroxy-5-carboxylate: Lacks both the methoxy and benzofuran ring.
Uniqueness
Methyl 4-hydroxy-7-methoxybenzofuran-5-carboxylate is unique due to the presence of both hydroxyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity . The combination of these functional groups within the benzofuran framework imparts distinct properties that can be leveraged for various applications .
Properties
CAS No. |
105876-32-2 |
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Molecular Formula |
C11H10O5 |
Molecular Weight |
222.19 g/mol |
IUPAC Name |
methyl 4-hydroxy-7-methoxy-1-benzofuran-5-carboxylate |
InChI |
InChI=1S/C11H10O5/c1-14-8-5-7(11(13)15-2)9(12)6-3-4-16-10(6)8/h3-5,12H,1-2H3 |
InChI Key |
WMMLGJAMMYVKFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C(=O)OC)O)C=CO2 |
Origin of Product |
United States |
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